Quinmerac

Descripción general

Descripción

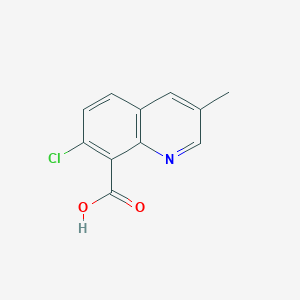

Quinmerac, known by its chemical name 7-chloro-3-methylquinoline-8-carboxylic acid, is a synthetic auxin herbicide. It is primarily used to control broad-leaved weeds in various crops, including cereals, oilseed rape, and sugar beet. This compound is valued for its selective action, targeting specific weed species while sparing desirable crops .

Aplicaciones Científicas De Investigación

Quinmerac has a broad spectrum of applications across multiple fields:

Agriculture: Used as a selective herbicide to control weed growth, enhancing crop yields and promoting sustainable farming practices.

Pharmaceuticals: Explored for its potential in drug development, including drug discovery and formulation.

Environmental Management: Utilized in managing invasive plant species and supporting habitat recovery projects.

Industrial Processes: Serves as a reagent or catalyst in various chemical processes, optimizing industrial production.

Mecanismo De Acción

Target of Action

Quinmerac primarily targets the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase . ACC synthase is an enzyme involved in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

This compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants . It stimulates the induction of ACC synthase activity, promoting ethylene biosynthesis . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .

Biochemical Pathways

This compound affects the ethylene biosynthesis pathway by inducing the enzymatic activity of ACC synthase . This leads to an increase in ethylene levels, which in turn triggers an accumulation of ABA in susceptible dicots . In sensitive grasses, the increased ACC and ethylene synthesis also leads to an accumulation of tissue cyanide .

Pharmacokinetics

This compound is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of this compound between resistant and sensitive grasses were found .

Result of Action

The physiological consequences of this compound’s action include leaf epinasty, inhibited root and particularly shoot growth, changes in water relations, and promotion of plant senescence . In sensitive grasses, this compound causes phytotoxicity characterized by the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .

Action Environment

This compound works best when wet and can be applied to the soil surrounding crops . It is used in a range of environments to control broad-leaved weeds on various crops including cereals, rape, and beet . It is considered harmful to aquatic organisms , underscoring the importance of safe usage when applying this herbicide .

Análisis Bioquímico

Cellular Effects

Quinmerac has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Therefore, for a more detailed understanding, it is recommended to refer to the original research articles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quinmerac is synthesized through a series of chemical reactions. One common method involves the Skraup cyclization reaction, where an anthranilic acid is subjected to cyclization to form the quinoline ring. The process typically involves the use of oxidizing agents such as nitrobenzene, nitromethane, sodium nitrate, or sodium 3-nitrobenzenesulfonate .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of organic solvents like toluene, xylene, or chlorobenzene to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Quinmerac undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photocatalytic degradation in the presence of titanium dioxide under ultraviolet light. This reaction leads to the formation of several organic intermediates and ionic byproducts .

Common Reagents and Conditions

Oxidation: Involves the use of hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) as electron acceptors.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Commonly occurs in the presence of halogenating agents.

Major Products

The major products formed from these reactions include 7-chloro-3-methylquinoline-5,8-dione, hydroxy-7-chloro-3-methylquinoline-8-carboxylic acids, and 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid .

Comparación Con Compuestos Similares

Quinmerac belongs to the class of quinolinecarboxylic acid herbicides, similar to compounds like quinclorac and clopyralid. this compound is unique in its selective action against specific broad-leaved weeds and its ability to be absorbed through the roots rather than the leaves . This root absorption mechanism makes it particularly effective in controlling weeds in crops like sugar beet, oilseed rape, and wheat .

Similar Compounds

Quinclorac: Another quinolinecarboxylic acid herbicide used primarily in rice to control grass weeds.

Clopyralid: A selective herbicide used to control broadleaf weeds in turfgrass and crops.

This compound’s unique properties and diverse applications make it a valuable compound in various fields, from agriculture to pharmaceuticals and environmental management.

Actividad Biológica

Quinmerac is a selective herbicide belonging to the class of synthetic auxins, primarily used in agricultural practices for controlling broadleaf weeds. Its biological activity encompasses various mechanisms that affect plant growth and development, making it an important compound in weed management strategies.

This compound, chemically known as 2-methoxy-3,6-dichlorobenzoic acid, operates primarily through its action as a plant growth regulator. It mimics natural auxins, leading to uncontrolled growth in susceptible plant species. The herbicide is particularly effective against weeds such as cleavers (Galium aparine), where it disrupts normal physiological processes.

Biological Activity and Efficacy

This compound's biological activity has been evaluated through various studies that focus on its efficacy against different weed species and its impact on crop yield and quality. The following table summarizes key findings regarding the herbicidal effectiveness of this compound compared to other herbicides:

| Herbicide | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Cleavers, Chenopodium spp. | 85-90 | 0.5-1 |

| Phenmedipham | Various broadleaf weeds | 80-85 | 1-2 |

| Ethofumesate | Sugar beet weeds | 75-80 | 0.5-1 |

| Triflusulfuron-methyl | Diverse broadleaf weeds | 70-75 | 0.03-0.1 |

Case Studies

- Field Trials on Sugar Beet : A two-year field study assessed the impact of this compound in combination with other herbicides on weed management in sugar beet crops. Results indicated no significant differences in herbicidal effectiveness compared to other treatments, suggesting this compound's role as a reliable component in integrated weed management strategies .

- Mechanism of Selectivity : Research into the mechanism of selectivity of this compound revealed that it induces differential responses in target versus non-target species. In cleavers, this compound was shown to cause abnormal growth patterns leading to eventual plant death, while crops like sugar beet remained largely unaffected at recommended application rates .

Toxicological Profile

The toxicity of this compound has been evaluated through various studies assessing its environmental impact and safety for non-target organisms. Key findings include:

- Acute Toxicity : Studies show that this compound has low acute toxicity levels for mammals and birds, making it a safer option compared to more toxic herbicides.

- Ecotoxicity : Research indicates that while this compound is effective against target weeds, its environmental persistence and potential effects on aquatic systems warrant careful management practices to mitigate risks .

Propiedades

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042364 | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-03-6 | |

| Record name | Quinmerac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinmerac [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 7-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINMERAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.